1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide
Description
1-(4-(3-Methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole moiety is linked via a carboxamido bridge to a benzoyl group, which is further connected to a piperidine ring bearing a terminal carboxamide group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-23-11-15(18(22-23)28-2)17(26)21-14-5-3-13(4-6-14)19(27)24-9-7-12(8-10-24)16(20)25/h3-6,11-12H,7-10H2,1-2H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPRXPPESDRGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it displayed superior antipromastigote activity against Leishmania aethiopica. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound.
Pharmacokinetics
The compound has shown potent in vitro antileishmanial and in vivo antimalarial activities, suggesting that it has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms. For example, it has shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei. This leads to the treatment of the diseases caused by these organisms.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the presence of other organisms, the pH of the environment, and the temperature. .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known for their diverse pharmacological effects. They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions. The nature of these interactions would depend on the specific structure and functional groups of the compound.
Biological Activity
1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Derivative : The initial step involves the synthesis of the pyrazole ring which is crucial for the biological activity. This can be achieved through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Coupling Reactions : Following the formation of the pyrazole, it is coupled with a benzoyl moiety using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent such as dichloromethane.
- Final Modifications : The final structure is obtained through modifications that may include amide bond formation with piperidine derivatives.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. It has been observed to exhibit:
- Anti-inflammatory Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators such as prostaglandins .
- Antimicrobial Properties : Studies indicate that pyrazole derivatives can inhibit bacterial growth, particularly against strains like E. coli and S. aureus .
Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including those similar to this compound. Key findings include:
Case Studies
- Anti-inflammatory Studies : A series of pyrazole compounds were tested for their anti-inflammatory effects using carrageenan-induced edema models. Compounds similar to this compound exhibited up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial Testing : In vitro studies revealed that certain derivatives showed strong antimicrobial activity against E. coli and S. aureus, indicating the potential for development as antimicrobial agents .
- Antitumor Activity : Research has indicated that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for further development in cancer therapeutics .
Comparison with Similar Compounds
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole with benzoyl (C₆H₅CO-) at position 1 and phenyl (C₆H₅) at position 3; terminal aldehyde (-CHO) at position 3.
- Activity : Exhibits antioxidant (IC₅₀ = 12.3 µM in DPPH assay) and anti-inflammatory effects (IC₅₀ = 8.7 µM in COX-2 inhibition) .
- Comparison : The target compound replaces the phenyl and aldehyde groups with methoxy-methyl substitutions and a carboxamido linker, likely enhancing solubility and hydrogen-bonding capacity.
1-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole with 4-methoxyphenyl at position 1 and 3-pyridinyl at position 3; terminal aldehyde group .
- Comparison : The pyridinyl substituent may confer basicity and metal-binding properties, whereas the target compound’s methoxy-methyl group and carboxamido linker could improve metabolic stability .
Piperidine-Carboxamide Derivatives
1-[2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-Yl]-2-Methylphenoxy}Ethyl]Piperidine-4-Carboxamide
- Structure: Piperidine-carboxamide linked to a phenolic ether and a pyrazole with 4-methoxyphenyl and methyl groups .
- Properties : Molecular weight = ~500 g/mol (estimated); likely moderate logP due to polar carboxamide and ether groups.
Otenabant Hydrochloride (CP-945,598)
- Structure : Piperidine-4-carboxamide with purine and chlorophenyl substituents .
- Activity: Cannabinoid receptor antagonist; used in obesity treatment (CAS-686347-12-6).
- Comparison: The target compound’s pyrazole-benzoyl scaffold may offer selectivity for non-cannabinoid targets, such as kinases or inflammatory enzymes .
Physicochemical Property Comparison
Key Observations :
- The target compound’s logP (1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Carboxamide groups enhance hydrogen-bonding capacity compared to aldehydes or esters in analogs .
Research Findings and Implications
- Synthetic Accessibility : Pyrazole-carboxamides are typically synthesized via condensation reactions between acyl chlorides and amines, as seen in related compounds .
- Biological Potential: Pyrazole derivatives show anti-inflammatory and kinase-inhibitory activities, while piperidine-carboxamides are explored in CNS and metabolic disorders .
- Limitations: No direct pharmacological data for the target compound are available; further in vitro assays (e.g., kinase profiling, solubility studies) are needed.
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via a Hantzsch-type cyclization, adapted from methods in WO2014120397A1. A β-ketoester derivative bearing methoxy and methyl substituents undergoes condensation with methyl hydrazine:
Reaction Conditions :
- Substrate : Ethyl 3-methoxy-4-oxopent-2-enoate (prepared via Claisen condensation of ethyl methoxyacetate and ethyl acetate).
- Reagent : Methyl hydrazine (1.2 equiv) in ethanol.
- Temperature : Reflux at 80°C for 12 hours.
- Yield : ~65% (crude), purified via recrystallization from ethanol/water.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclodehydration to form the pyrazole ring. Regioselectivity is ensured by the electron-donating methoxy group directing substitution to the 3-position.
Hydrolysis to Carboxylic Acid
The ester intermediate is saponified to the carboxylic acid:
Conditions :
- Base : 2M NaOH in aqueous ethanol (1:1 v/v).
- Temperature : 60°C for 6 hours.
- Workup : Acidification with HCl (pH 2–3), filtration.
- Yield : 85%.
Synthesis of 4-(3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxamido)Benzoic Acid
Amide Coupling
The pyrazole carboxylic acid is coupled to 4-aminobenzoic acid using standard carbodiimide chemistry:
Reaction Protocol :
- Reagents : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), 4-aminobenzoic acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv).
- Solvent : DMF, anhydrous.
- Conditions : Stirred at 25°C for 24 hours under nitrogen.
- Workup : Dilution with water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 1:1).
- Yield : 78%.
Key Observation :
The use of HOBt suppresses racemization and improves coupling efficiency compared to DCC alone.
Synthesis of Piperidine-4-Carboxamide
Carboxamide Formation
Piperidine-4-carboxylic acid is converted to the primary amide via ammonolysis:
Procedure :
- Activation : Piperidine-4-carboxylic acid (1.0 equiv) reacted with thionyl chloride (2.0 equiv) in dichloromethane (0°C to 25°C, 2 hours).
- Ammonolysis : Addition of concentrated aqueous NH₃ (excess) at 0°C, stirred 1 hour.
- Isolation : Filtration, washing with cold water.
- Yield : 92%.
Final Benzoylation Step
Activation of Benzoic Acid
The intermediate 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoic acid is activated as the acyl chloride:
Conditions :
Coupling to Piperidine-4-Carboxamide
The acyl chloride is reacted with piperidine-4-carboxamide under Schotten-Baumann conditions:
Protocol :
- Base : Aqueous NaOH (2M, 2.0 equiv).
- Solvent : THF/water (2:1 v/v).
- Temperature : 0°C to 25°C, stirred 4 hours.
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), crystallization from ethanol.
- Yield : 70%.
Optimization and Challenges
Regioselectivity in Pyrazole Synthesis
The introduction of methoxy and methyl groups necessitates careful control to avoid regioisomeric byproducts. Weak bases (e.g., NaHCO₃) during cyclization minimize side reactions, as noted in analogous syntheses.
Amide Coupling Efficiency
Comparative studies from US9428456B2 highlight that EDCl/HOBt outperforms other coupling agents (e.g., DCC) for sterically hindered substrates, ensuring >75% yields in benzamide formation.
Purification Strategies
- Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves intermediates.
- Crystallization : Final product purity is enhanced via recrystallization from ethanol/water (1:3 v/v).
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer: Synthesis typically involves coupling a pyrazole-4-carboxamide intermediate with a benzoyl-piperidine scaffold. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous acetonitrile (reaction time: overnight at room temperature) .
- Optimization : Control of temperature (e.g., 0–50°C gradients), pH, and solvent polarity to maximize yield and purity. For example, reflux in dichloromethane with trifluoroacetic acid aids in intermediate steps .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol) .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDCI, HOBt, CH₃CN, RT | 39–71% | |
| Cyclization | DMF-DMA, phenylhydrazine | 88% | |
| Purification | Ethanol recrystallization | >95% purity |
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.45 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and quantify impurities .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at 1612–1614 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₂₄H₃₀N₄O₅S requires 59.24% C, 6.21% H) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic or biological data across studies?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR/IR data with computational predictions (e.g., DFT for ¹³C chemical shifts) .
- Batch Consistency : Compare melting points (e.g., 134–142°C in ) and HPLC retention times across batches.
- Controlled Replication : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and biological assay conditions (e.g., fixed ATP concentrations in kinase assays) .
Example Case : Discrepancies in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline variants .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Modification : Systematically alter methoxy/methyl groups on the pyrazole ring and assess bioactivity (e.g., IC₅₀ shifts in enzyme inhibition) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
Q. Table 2: SAR Trends from Analogous Compounds
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3-Methoxy → 3-Cl | 4-fold ↑ in kinase inhibition | |
| Piperidine → Piperazine | 10-fold ↓ in solubility |
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What methodologies are used to assess its bioactivity and selectivity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against targets (e.g., carbonic anhydrase isoforms via stopped-flow CO₂ hydration) .
- Cell-Based Assays : Use MTT assays (e.g., 4 µM in cancer cell lines) to evaluate cytotoxicity .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
